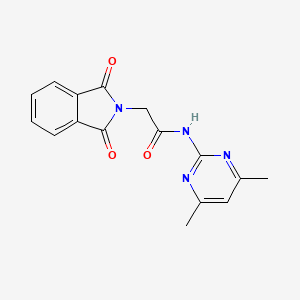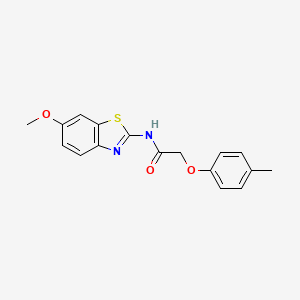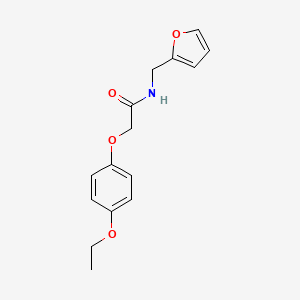![molecular formula C14H23N3O B5665884 (1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)
(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol" often involves multiple steps, including cyclization, condensation, and functional group transformations. For example, Wallace et al. (2009) detail a scalable synthesis approach for producing intermediates that could be structurally related, demonstrating the utility of such methods in creating specific stereochemistry crucial for the synthesis of receptor agonists (Wallace et al., 2009). Additionally, the synthesis outlined by Gaynor et al. (2023) through a multi-step process highlights the intricacy and efficiency required in organic synthesis to achieve the desired molecular architecture (Gaynor, McIntyre, & Creutz, 2023).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the behavior and reactivity of compounds. Studies like those by Percino et al. (2005) and Goh et al. (2010) employ techniques such as X-ray diffraction to elucidate the crystal structure, providing insights into the compound's geometric configuration and potential intramolecular interactions (Percino, Chapela, & Rodríguez-Barbarín, 2005); (Goh, Fun, Vinayaka, & Kalluraya, 2010).
Chemical Reactions and Properties
Chemical reactions involving "(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol" could include cyclocondensation, methylation, and hydrogenation processes, as exemplified by research into related compounds. For instance, the work by Sarki et al. (2021) on N-methylation using methanol highlights the versatility of certain functional groups in facilitating reactions under specific conditions (Sarki et al., 2021).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular structure. Research by Percino et al. (2007) on the synthesis and characterisation of co-crystals provides a methodological framework for determining these properties, which are critical for understanding the compound's behavior in various environments (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending a compound's potential applications and reactions. Studies such as those by Halim and Ibrahim (2022) on the synthesis and properties of novel compounds offer valuable insights into these aspects, particularly in terms of reactivity and potential applications in synthesis (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
[1-[[(6-propan-2-ylpyrimidin-4-yl)amino]methyl]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)12-7-13(17-10-16-12)15-8-14(9-18)5-3-4-6-14/h7,10-11,18H,3-6,8-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMZHIVNOLBAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC2(CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]phenylalanine](/img/structure/B5665804.png)
![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)

![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
